5-Chlorothiazole
Description
Significance of the Thiazole (B1198619) Heterocycle in Chemical Research
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of chemical research, particularly in medicinal chemistry and materials science. numberanalytics.comwisdomlib.org Its unique structure is a key component in a multitude of biologically active compounds, leading to its extensive study since its discovery in the late 19th century. numberanalytics.comfabad.org.tr Thiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. numberanalytics.comfabad.org.trkuey.net This has made the thiazole scaffold a significant point of interest for the development of new therapeutic agents. numberanalytics.comfabad.org.tr Beyond its pharmaceutical applications, the thiazole nucleus is also integral to the development of materials such as conductive polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors. numberanalytics.com The presence of both sulfur and nitrogen heteroatoms in the ring plays a crucial role in its ability to coordinate with metal ions, which can enhance the therapeutic activity of its derivatives. researchgate.net
Research Trajectory of 5-Chlorothiazole and its Derivatives
The research into this compound and its derivatives is driven by the compound's role as a versatile intermediate in the synthesis of various valuable molecules. A significant area of application for this compound derivatives is in the agrochemical industry, particularly in the synthesis of insecticides and fungicides. google.comgoogle.commdpi.com For instance, derivatives of this compound are used as precursors in the production of neonicotinoid insecticides like clothianidin. patsnap.comvulcanchem.com In the pharmaceutical sector, these compounds are crucial intermediates for developing new drugs. The chlorine atom at the 5-position of the thiazole ring enhances the electrophilicity of the molecule, making it a key feature for certain biological interactions and chemical reactions. Research has focused on synthesizing various derivatives to explore and optimize their biological activities, including potential anticancer and antimicrobial applications. wisdomlib.org The development of efficient and scalable synthesis methods for this compound and its derivatives remains an active area of research, with various patented processes aiming for industrial-scale production. google.comgoogle.comgoogleapis.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGBTGGBNZEUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569693 | |
| Record name | 5-Chloro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4175-73-9 | |
| Record name | 5-Chlorothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4175-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Chlorothiazole and Its Derivatives
Direct Synthesis Approaches
Direct approaches aim to construct the 5-chlorothiazole ring system in one or more steps, starting from either pre-existing thiazole (B1198619) structures or acyclic precursors.
The direct chlorination of a pre-formed thiazole ring is a primary strategy for synthesizing this compound. The thiazole ring's reactivity towards electrophilic substitution is influenced by the electron-withdrawing nature of its nitrogen and sulfur heteroatoms, which can complicate direct halogenation. However, electrophilic attack, when it occurs, preferentially targets the 5-position. slideshare.netnumberanalytics.com
Various chlorinating agents have been employed for this purpose. Reagents such as sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and elemental chlorine (Cl₂) are commonly used. numberanalytics.comgoogle.com The reaction often requires specific conditions, including the use of catalysts like Lewis acids (e.g., FeCl₃, AlCl₃) or pyridine (B92270) to facilitate the substitution. udayton.eduresearchgate.net For instance, the chlorination of 2-substituted thiazoles can be achieved using these reagents, although the reactivity is dependent on the nature of the substituent already present on the ring. The addition of water to reactions involving sulfuryl chloride has been reported to improve reaction efficiency in the synthesis of related 2-chlorobenzothiazoles, an effect attributed to the in-situ formation of acid. researchgate.net
| Thiazole Precursor | Chlorinating Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Thiazole-2-carboxylic acid | Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) | FeCl₃ or AlCl₃ in DCM, 0°C to RT | This compound-2-carboxylic acid | |
| Thiazolo[5,4-d]thiazole | N-chloropyridinium ion (from pyridine/chlorine mixture) | Pyridine-catalyzed | 2-chloro- and 2,5-dichlorothiazolo[5,4-d]thiazole | udayton.eduresearchgate.net |
| 2-Acetamidothiazole | N-chlorosuccinimide (NCS) | Amberlite A-15 (H+) | 2-Acetamido-5-chlorothiazole (B1587245) | rsc.org |
| 2-Thiazolone | Phosphorus pentachloride (PCl₅) | Heat | 2-Chlorothiazole (B1198822) | slideshare.net |
An alternative to direct chlorination is the conversion of a pre-existing functional group on the thiazole ring into a chlorine atom, most notably through a Sandmeyer reaction. wikipedia.org This powerful transformation allows for the synthesis of aryl halides from aryl diazonium salts, which are themselves generated from primary aromatic amines. wikipedia.orglscollege.ac.ingeeksforgeeks.org
In the context of this compound synthesis, the process begins with a 5-aminothiazole derivative. This precursor is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in an acidic medium (e.g., HCl) to form a 5-thiazolyldiazonium salt. slideshare.netgoogle.comgeeksforgeeks.org The resulting diazonium salt is often unstable and is immediately reacted with a copper(I) chloride (CuCl) catalyst. google.comnih.gov This copper-catalyzed decomposition of the diazonium salt releases nitrogen gas and results in the formation of the desired this compound derivative. wikipedia.org This method has proven effective for producing various 2-substituted-5-chlorothiazoles.
| Starting Material | Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|
| 2-Amino-5-alkylthiazole | 1. NaNO₂ / HCl (or t-butyl nitrite / HCl) 2. CuCl | 5-Thiazolyldiazonium salt | 2-Alkyl-5-chlorothiazole | google.com |
| 2-Aminothiazole (B372263) | 1. NaNO₂ / HCl 2. CuCl | Thiazole-2-diazonium chloride | 2-Chlorothiazole (for comparison) | slideshare.net |
| Methyl 2-amino-thiazole-4-carboxylate | 1. Sodium nitrite / HBr 2. Chlorinating agent (e.g., SOCl₂) | Diazonium salt, followed by chlorination | Methyl 2-bromo-5-chlorothiazole-4-carboxylate | vulcanchem.com |
The construction of the thiazole ring itself with a chlorine atom already incorporated at the 5-position is a highly effective synthetic strategy. The most renowned method for thiazole synthesis is the Hantzsch thiazole synthesis, first reported in 1887. chemhelpasap.comanalis.com.my This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. slideshare.netchemhelpasap.comresearchgate.net By selecting appropriate starting materials where the α-halocarbonyl component or the thioamide carries precursors that lead to a 5-chloro substituent, various this compound derivatives can be prepared.
Another cyclization approach involves the reaction of 2-chloropropenyl isothiocyanate with a chlorinating agent like sulfuryl chloride or elemental chlorine. google.comgoogle.comgoogle.com This method leads to the formation of 2-chloro-5-chloromethylthiazole (B146395), a key intermediate for several important compounds. The reaction proceeds through the cyclization of the isothiocyanate substrate upon chlorination.
| Method | Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Hantzsch Synthesis (General) | α-Haloketone | Thioamide | Condensation, often in a solvent like ethanol | Substituted Thiazole | chemhelpasap.comanalis.com.my |
| Modified Hantzsch | Pyruvic acid, elemental bromine, methanol | Thiourea | One-pot, 0–70°C | Methyl 2-aminothiazole-4-carboxylate (precursor for chlorination) | vulcanchem.com |
| Isothiocyanate Cyclization | 2-Chlorallyl isothiocyanate | Chlorine (Cl₂) | Acetonitrile (B52724), 10-25°C | 2-Chloro-5-chloromethylthiazole | google.com |
| Isothiocyanate Cyclization | 2-Chloropropenyl thioisocyanate | Sulfonyl chloride | Acetonitrile, UV irradiation, 0-5°C | 2-Chloro-5-chloromethylthiazole | google.com |
Functionalization and Derivatization at the 5-Position
Once the this compound scaffold is obtained, further chemical modifications can be performed. These reactions introduce new functional groups onto the ring, enabling the synthesis of a wider array of complex derivatives.
The introduction of a carbaldehyde (formyl) group at the 5-position of a thiazole ring is commonly achieved via the Vilsmeier-Haack reaction. tcichemicals.comjk-sci.com This reaction is a reliable method for formylating electron-rich aromatic and heteroaromatic compounds. tcichemicals.comjk-sci.com The key reagent, known as the Vilsmeier reagent, is an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride. tcichemicals.com
The electron-rich thiazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde. Research has demonstrated the successful application of the Vilsmeier-Haack reaction to prepare 4-chloro-2-arylaminothiazole-5-carboxaldehydes from 2-arylaminothiazole precursors, highlighting the viability of this method for functionalizing the 5-position of the thiazole ring. asianpubs.org
The synthesis of 5-aminothiazole derivatives can be achieved through several routes. A primary method involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom in this compound with an amine. The presence of the electron-withdrawing thiazole ring facilitates the attack of a nucleophile, such as ammonia (B1221849) or a primary/secondary amine, to displace the chloride leaving group.
For example, the reaction of 2-chlorothiazole-5-carbonitrile (B1363308) with aqueous ammonia has been shown to produce 2-amino-5-cyanothiazole in high yield. rsc.org Similarly, other weakly activated chlorothiazoles can be aminated under specific conditions. researchgate.net This direct amination strategy provides a straightforward pathway to various 5-aminothiazole compounds, which are valuable intermediates in medicinal chemistry. uobaghdad.edu.iqjmchemsci.com
Phosphonation and Other Functional Group Introductions
The introduction of diverse functional groups onto the this compound scaffold is crucial for modifying its chemical properties and for its application as a building block in larger molecules.
Phosphonation: The direct attachment of a phosphonate (B1237965) group to the thiazole ring is a key transformation. One documented derivative is diethyl [(2-chloro-1,3-thiazol-5-yl)methyl]phosphonate. cymitquimica.com A general synthetic strategy for achieving such a modification on halo-substituted heteroaryls involves a two-step process. google.com First, a metal-halogen exchange is performed by reacting the halo-heteroaryl with a strong base like n-butyllithium to create a highly reactive anionic intermediate. google.com This intermediate is then quenched with a dialkylchlorophosphate, resulting in the formation of the desired phosphonate derivative. google.com
Other Functional Group Introductions: Beyond phosphonation, the this compound core can be functionalized in various ways.
Substitution Reactions: The chlorine atom at the 5-position can be displaced by other groups. For instance, in derivatives like this compound-2-carboxylic acid, this chlorine can be substituted by amines or alkyl groups under appropriate conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon bonds. However, thiazoles can be challenging substrates. In one study, a Negishi coupling of 2-bromo-5-chlorothiazole (B176366) with an organozinc reagent selectively occurred at the 2-position, though the desired product was obtained in a modest yield of 21%. beilstein-journals.orgnih.gov
Direct C-H Arylation: Modern methods focus on increasing atom economy and reducing synthetic steps. Direct arylation, which functionalizes a C-H bond directly, has been successfully applied to introduce aryl groups at the 5-position of N-aryl-2-aminothiazole derivatives. doi.org This approach, using a palladium acetate (B1210297) catalyst without a ligand, offers good to excellent yields and is a significant improvement over multi-step cross-coupling strategies. doi.org
Advanced Synthetic Techniques
Advanced synthetic methods enable the construction of complex, polysubstituted thiazole derivatives that are otherwise difficult to access.
Halogen-Dance Reactions for Polysubstituted Thiazoles
The halogen-dance reaction (HD) is a powerful and elegant method for synthesizing polysubstituted aromatic and heteroaromatic compounds. ingentaconnect.com This reaction involves the base-induced migration of a halogen atom to a different position on the ring, a process also known as halogen scrambling. ingentaconnect.comresearchgate.net This rearrangement creates a new reactive site that can be trapped by an electrophile, allowing for the introduction of a functional group at a position that might be inaccessible through direct methods. researchgate.netnih.gov
A notable application of this technique has been demonstrated on 5-bromo-2-chlorothiazole (B1280334). thieme-connect.com Treatment of this starting material with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) initiates the reaction. thieme-connect.com The base abstracts a proton from the 4-position, generating a lithiated intermediate. thieme-connect.com This intermediate undergoes a series of metal-halogen exchanges with the starting material, leading to the migration of the bromine atom and forming a more stable key intermediate where the lithium is at the 4-position and the bromine has moved. thieme-connect.com Quenching this final intermediate with various electrophiles yields 5-substituted 4-bromo-2-chlorothiazoles in a one-pot reaction, with generally good yields. thieme-connect.com
This methodology provides efficient access to tri-halogenated and other polysubstituted thiazoles, which are valuable building blocks for further chemical transformations. thieme-connect.com
Table 1: Synthesis of 5-Functionalized 4-Bromo-2-chlorothiazoles via Halogen-Dance Reaction thieme-connect.com
| Electrophile | Introduced Substituent at C-5 | Yield (%) |
|---|---|---|
| I₂ | Iodo | 88% |
| Br₂ | Bromo | 84% |
| (MeS)₂ | Methylthio | 76% |
| Me₃SiCl | Trimethylsilyl | 71% |
| (EtO)₂CO | Ethoxycarbonyl | 62% |
Stereoselective Synthesis of this compound Analogs
The creation of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern medicinal and materials chemistry. While direct stereoselective syntheses starting from this compound are not extensively detailed in the provided literature, established asymmetric methods can be applied to produce chiral analogs containing this heterocyclic core.
One powerful strategy is the [3+2] cycloaddition (32CA) reaction. This method has been used to synthesize highly complex and stereochemically defined spirooxindole compounds that incorporate an imidazo[2,1-b]thiazole (B1210989) scaffold. mdpi.commdpi.com The reaction involves generating an azomethine ylide in situ, which then reacts with a dipolarophile in a highly controlled manner to afford a product with multiple new stereocenters. mdpi.commdpi.com The regio- and stereoselectivity of the cycloaddition lead to the formation of a single diastereomer. mdpi.com
Another key technique is the asymmetric Mannich reaction. This reaction has been used to prepare optically active precursors, such as (S)-Cbz-protected pelletierine, which can then be incorporated into more complex structures. researchgate.net The use of a chiral catalyst, like L-proline, directs the reaction to favor the formation of one enantiomer over the other. researchgate.net Such strategies could be adapted to create chiral side chains that are subsequently attached to a this compound ring, thereby producing stereochemically pure analogs.
Synthetic Route Optimization and Yield Enhancement
One clear example of optimization is found in the synthesis of a key intermediate for the drug Dasatinib, which features a substituted thiazole ring. vixra.org Researchers systematically varied the base and solvent used in a nucleophilic substitution step to maximize the yield. vixra.org The transition from using sodium tert-butoxide as a solid to a solution in tetrahydrofuran (B95107) (THF) and adjusting the equivalents of reactants led to a significant increase in yield from 76% to an optimized 94%. vixra.org
Table 2: Optimization of a Nucleophilic Substitution Step in a Thiazole Derivative Synthesis vixra.org
| Entry | Base | Equivalents of Base | Yield (%) |
|---|---|---|---|
| 1 | NaOtBu (solid) | 1.2 | 76 |
| 2 | NaOtBu (in THF) | 1.2 | 84 |
| 3 | NaOtBu (in THF) | 1.5 | 92 |
Further strategies for optimization include:
Reactivity and Mechanistic Investigations of 5 Chlorothiazole
Nucleophilic Substitution Reactions of the Chlorine Atom
The carbon-chlorine bond at the C-5 position of the thiazole (B1198619) ring is susceptible to attack by nucleophiles, leading to substitution products. This reactivity is a cornerstone for the synthesis of more complex thiazole derivatives. The mechanism generally proceeds via a two-step addition-elimination pathway (SNAr), involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub
Regioselectivity and Kinetics of Substitution
The position of the halogen on the thiazole ring critically dictates its reactivity towards nucleophiles. Kinetic studies have demonstrated a distinct reactivity order among chlorothiazole isomers. In reactions with sodium methoxide (B1231860) in methanol, the rate of substitution follows the sequence: 5-chlorothiazole > 2-chlorothiazole (B1198822) > 4-chlorothiazole. This highlights the C-5 position as the most activated site for nucleophilic aromatic substitution among the unsubstituted chloroisomers.
The enhanced reactivity at C-5 is attributed to the electronic nature of the thiazole ring, where the nitrogen and sulfur heteroatoms influence electron distribution. The attack of a nucleophile at the C-5 position generates a carbanionic intermediate whose negative charge can be effectively delocalized, facilitating the subsequent expulsion of the chloride leaving group.
Table 1: Relative Reactivity of Chlorothiazole Isomers
| Isomer | Position of Chlorine | Relative Reactivity with Nucleophiles |
|---|---|---|
| This compound | C-5 | High |
| 2-Chlorothiazole | C-2 | Moderate |
| 4-Chlorothiazole | C-4 | Low |
Influence of Substituents on Reactivity
The rate and course of nucleophilic substitution on the this compound core are profoundly influenced by the presence of other substituents on the ring. Electron-withdrawing groups (EWGs), in particular, play a significant role in activating the ring towards nucleophilic attack. libretexts.orgpressbooks.pub
For instance, the presence of a strongly electron-withdrawing nitro (NO₂) group dramatically enhances reactivity. Studies on related systems, such as 2-chloro-5-nitrothiazole, show that the nitro group at the 5-position strongly activates the C-2 position towards nucleophilic substitution. In this specific case, the activation is so pronounced that nucleophiles will replace the nitro group at C-5 rather than the chlorine at C-2, a process known as methoxydenitration. This illustrates the powerful directing and activating effect of substituents, which can alter the expected regiochemical outcome of the reaction.
Conversely, electron-donating groups (EDGs) on the ring would be expected to decrease the rate of nucleophilic substitution by destabilizing the negatively charged Meisenheimer intermediate. The sensitivity of the thiazole system to these electronic effects makes it a versatile platform for controlled chemical synthesis. rsc.org
Electrophilic Substitution Reactions on the Thiazole Ring
The thiazole ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen and sulfur atoms. This inherent electronic character generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to electron-rich systems like benzene (B151609) or thiophene. scispace.com Consequently, forcing conditions are often required to achieve electrophilic substitution.
Positional Selectivity of Electrophilic Attack
For example, the chlorination of N-(4-sulfamoylphenyl)-N-(thiazol-2-yl)acetamide with N-chlorosuccinimide (NCS) was found to exclusively yield the this compound derivative, confirming the high selectivity for the C-5 position.
Impact of the Chlorine Substituent on Reactivity
The chlorine atom at the C-5 position exerts a dual electronic effect on the thiazole ring's reactivity towards further electrophilic substitution. Through its inductive effect, chlorine is strongly electron-withdrawing, which further deactivates the entire ring system to electrophilic attack. This makes subsequent substitutions more difficult compared to the parent thiazole.
Ring-Opening and Cycloaddition Reactions
Beyond substitution reactions, the thiazole ring can participate in more complex transformations such as ring-opening and cycloaddition, often under specific conditions or with particular substitution patterns.
Ring-Opening Reactions
The thiazole ring, while aromatic, can be induced to open under certain reductive or oxidative conditions. The stability of the ring is influenced by the substituents it bears. For example, studies on thiazole derivatives have shown that the ring-opening process is dependent on the nature of the substituents. researchgate.net Thiazoles with electron-donating groups tend to undergo direct ring-opening, whereas those with electron-withdrawing groups may proceed through an indirect pathway involving an intermediate. nih.gov Reductive cleavage using agents like sodium in liquid ammonia (B1221849) can lead to ring-opening, yielding substituted propenethiolates. researchgate.net Metal-catalyzed processes, for instance with palladium(II) or platinum(II) complexes in basic media, have also been shown to induce ring-opening of aminothiazoles via C-S bond cleavage. rsc.org
Cycloaddition Reactions
While this compound itself is not a classic diene or dipolarophile, the thiazole moiety can be involved in cycloaddition reactions, often as part of a more complex system or as a precursor. For instance, bicyclic mesoionic systems derived from N-acylthiazolidine-4-carboxylic acids, known as münchnones, can act as masked azomethine ylides and participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles to form pyrrole-annulated heterocycles. uc.pt Furthermore, 4-chlorothiazole-5-carbaldehydes serve as versatile precursors for synthesizing new heterocyclic systems, including those formed via cycloaddition pathways. researchgate.net These examples highlight that while direct cycloaddition involving the this compound double bonds is not common, the thiazole framework is a valuable component in designing molecules that undergo such transformations. mdpi.com
Structure Activity Relationship Sar Studies of 5 Chlorothiazole Derivatives
SAR in Antimicrobial Agents
The 5-chlorothiazole moiety is a crucial component in a variety of derivatives exhibiting antimicrobial properties. The position of the chloro group and the nature of substitutions at other positions on the thiazole (B1198619) ring play a pivotal role in determining the spectrum and potency of antibacterial and antifungal activities.
Research has shown that the introduction of a chloro group at the C5 position of the thiazole ring can significantly modulate the antimicrobial profile of the resulting compounds. In a series of thiazolyl thiazolidine-2,4-dione derivatives, the presence of a 4-chloro-2-piperidin-1-yl-thiazole moiety was investigated. While specific SAR data for the 5-chloro position is part of a broader analysis, studies on related structures indicate that electron-withdrawing groups, such as chlorine, on the heterocyclic ring can enhance antibacterial activity against certain strains like Escherichia coli. chalcogen.rochalcogen.ro
In another study, a series of 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide (B32628) derivatives were synthesized, where the thiazole ring was substituted. Although not directly a this compound, the study of chlorothiazole acetamide derivatives within this series showed that they possess more significant antimicrobial activities than the parent aminothiazole derivatives. nih.gov This suggests that the chloro-substitution is beneficial for antimicrobial action.
Furthermore, thiazolides featuring a 5-chloro-thiazole ring have been identified as potent antiviral agents. Specifically, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide was highlighted as a potent and selective agent against the Hepatitis B virus, with the 5'-halo substitution being a key determinant of activity. nih.gov
The following table summarizes the antimicrobial activity of selected thiazole derivatives, highlighting the role of the chloro-substitution pattern.
| Compound Class | Substitution Pattern | Observed Antimicrobial Activity | Reference |
| Thiazolyl thiazolidine-2,4-diones | 4-chloro-2-piperidin-1-yl-thiazole | Enhanced activity against E. coli | chalcogen.rochalcogen.ro |
| Chlorothiazole acetamides | Chloro-substituted thiazole ring | More significant antimicrobial activity than aminothiazole precursors | nih.gov |
| Thiazolides | 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide | Potent and selective anti-HBV activity | nih.gov |
SAR in Antineoplastic and Cytotoxic Compounds
The this compound nucleus is a valuable scaffold in the design of novel antineoplastic and cytotoxic agents. The electronic and steric properties conferred by the 5-chloro substitution, in combination with other structural modifications, have been shown to be critical for potent anticancer activity.
Similarly, derivatives of 5-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole (B1397789) have demonstrated cytotoxic effects. The structure-activity relationship suggests that modifications on the thiazole ring can enhance anticancer activity. For instance, a derivative of this class showed an IC50 value of 15.0 µM against the MCF-7 breast cancer cell line.
Furthermore, studies on 2-aminothiazole (B372263) derivatives have provided insights into the role of chloro-substitutions. In one series, the replacement of a hydrogen atom with a chlorine atom at the para-position of a phenyl ring attached to the thiazole core resulted in the most potent activity against A549, HeLa, and MCF-7 cell lines. nih.gov While not a direct this compound, this underscores the general importance of chloro-substituents in enhancing the cytotoxic potential of thiazole-based compounds.
The table below presents the cytotoxic activity of selected this compound derivatives.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 14-O-(this compound-2-sulfonyl)-tetrandrine (Compound 33) | HepG-2 | 1.65 | frontiersin.org |
| 14-O-(this compound-2-sulfonyl)-tetrandrine (Compound 33) | SMMC-7721 | 2.89 | frontiersin.org |
| 14-O-(this compound-2-sulfonyl)-tetrandrine (Compound 33) | QGY-7701 | 1.77 | frontiersin.org |
| 14-O-(this compound-2-sulfonyl)-tetrandrine (Compound 33) | SK-Hep-1 | 2.41 | frontiersin.org |
| 5-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole derivative | MCF-7 | 15.0 | |
| 11-(2-Chlorothiazol-5-yl)-4,11-dihydrobenzo[g]furo[3,4-b]quinolin-1,5,10(3H)-trione (13h) | A549 | 0.16 | rsc.org |
| 11-(2-Chlorothiazol-5-yl)-4,11-dihydrobenzo[g]furo[3,4-b]quinolin-1,5,10(3H)-trione (13h) | MCF7 | 1.07 | rsc.org |
SAR in Agrochemicals (Herbicides, Insecticides)
The this compound moiety has been incorporated into various agrochemical structures, contributing to their herbicidal and insecticidal activities. The SAR studies in this area reveal the critical role of this specific substitution pattern.
In the development of mesoionic pyrido[1,2-a]pyrimidinone insecticides, systematic structural modifications led to the discovery of compounds with enhanced insecticidal properties. A key modification was the replacement of n-propyl groups with 2-chlorothiazol-5-ylmethyl groups, which resulted in significantly improved insecticidal activity.
In another study, a series of novel N-pyridylpyrazole derivatives containing a thiazole moiety were designed as potential insecticides. Among the synthesized compounds, 2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-[(2-chlorothiazol-5-yl)methyl]thiazole-4-carboxamide (compound 7h) was evaluated for its insecticidal activity. mdpi.com
For herbicidal applications, a novel N-(aryl-methoxy)-2-chloronicotinamide derived from nicotinic acid was synthesized. Specifically, the compound 2-Chloro-N-((2-chlorothiazol-5-yl)methoxy)nicotinamide (5a) was prepared and characterized, indicating the exploration of this compound derivatives in the development of new herbicides. sci-hub.box
The table below summarizes the activity of selected this compound derivatives in agrochemical applications.
| Compound Class | Specific Derivative | Application | SAR Finding | Reference |
| Pyrido[1,2-a]pyrimidinones | 2-chlorothiazol-5-ylmethyl substituted | Insecticide | Replacement of n-propyl with 2-chlorothiazol-5-ylmethyl enhances activity. | |
| Sulfoximines | This compound substituted | Insecticide | Replacement of 6-chloropyridine with this compound dramatically reduces activity. | researchgate.netresearchgate.net |
| N-Pyridylpyrazole Thiazoles | 2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-[(2-chlorothiazol-5-yl)methyl]thiazole-4-carboxamide | Insecticide | A promising lead for further studies. | mdpi.com |
| N-chloronicotinamides | 2-Chloro-N-((2-chlorothiazol-5-yl)methoxy)nicotinamide | Herbicide | Synthesized as a potential new herbicide. | sci-hub.box |
Computational and Predictive SAR Modeling
Computational and predictive methodologies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are increasingly employed to understand and forecast the biological activities of this compound derivatives. These approaches provide valuable insights into the molecular interactions governing their efficacy.
QSAR studies have been conducted on a series of Phenyl Ethyl Thiourea (PET) derivatives with anti-HIV activity, which included compounds with a 5-chlorothiazol-2-yl substituent. chalcogen.rochalcogen.ro Although focused on antiviral activity, these studies demonstrate the utility of QSAR in correlating the structural features of this compound-containing molecules with their biological effects.
In the context of antiviral research against the Hepatitis B virus (HBV), a QSAR study of thiazolides revealed an excellent correlation between the structural parameters and the observed antiviral activity for intracellular virions. nih.gov This study was instrumental in identifying 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide as a potent anti-HBV agent. The predictive models highlighted the importance of electron-withdrawing groups at the 5'-position of the thiazole ring. nih.gov
Molecular docking studies have also been widely used to elucidate the binding modes of this compound derivatives with their biological targets. For instance, docking studies were performed on thiazole-based sulfonamide derivatives to predict their binding affinity to carbonic anhydrase. nih.gov In another study, molecular docking of novel chromen-4-one derivatives, including a 7-((5-chlorothiazol-2-yl)oxy)-2-(pyrimidin-2-yl)chromen-4-one, was used to investigate their interaction with the COX-2 active site. rjptonline.org These computational analyses help in rationalizing the observed biological activities and guide the design of more potent and selective inhibitors.
The table below provides examples of computational modeling applied to this compound derivatives.
| Compound Class | Computational Method | Biological Target/Activity | Key Finding | Reference |
| Phenyl Ethyl Thiourea (PET) derivatives | QSAR | Anti-HIV | Correlation of structural features with antiviral activity. | chalcogen.rochalcogen.ro |
| Thiazolides | QSAR | Anti-HBV | Excellent correlation for intracellular virions, identified potent derivatives. | nih.gov |
| Thiazole-based sulfonamides | Molecular Docking | Carbonic Anhydrase | Predicted binding affinity and interaction modes. | nih.gov |
| Chromen-4-one derivatives | Molecular Docking | COX-2 | Investigated binding interactions within the active site. | rjptonline.org |
Biological Activity and Pharmacological Potential of 5 Chlorothiazole Derivatives
Antimicrobial Research
Derivatives of 5-chlorothiazole have been a focal point of research aimed at discovering new antimicrobial agents to combat the growing challenge of drug-resistant pathogens. jchemrev.comontosight.ai
Antibacterial Efficacy Studies
A range of this compound derivatives has demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. For instance, a series of chlorothiazide (B1668834) derivatives were synthesized and evaluated for their minimum inhibitory concentration (MIC). ajpamc.com One compound, CTD-1, was active against Staphylococcus aureus with a MIC of 0.4 mg/ml, while several derivatives (CTD-1 to 5) showed the same MIC against Streptococcus mutans. ajpamc.com Against Gram-negative bacteria, certain derivatives were sensitive to E. coli and Pseudomonas at a MIC of 25 mg/ml. ajpamc.com
Further studies have highlighted the potential of hybrid molecules. A pyrazole (B372694) derivative containing a 5-chlorothiazolyl moiety, 5-{2-[Bis(2-chloroethyl)amino]-4-chlorothiazol-5-yl}-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, exhibited a MIC of 61.25 µg/mL against methicillin-sensitive S. aureus (MSSA) and 125 µg/mL against methicillin-resistant S. aureus (MRSA). nih.gov Novel thiazole-quinolinium derivatives have also shown potent bactericidal activity against MRSA, vancomycin-resistant Enterococcus, and some Gram-negative organisms like NDM-1 Escherichia coli. rsc.org In another study, a 4-F-phenyl derivative of a thiazole-based pyrrolidine (B122466) compound was found to selectively inhibit Gram-positive bacteria with minimal toxicity. biointerfaceresearch.com
| Compound Derivative | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Chlorothiazide Derivative (CTD-1) | Staphylococcus aureus | 0.4 mg/ml |
| Chlorothiazide Derivatives (CTD-1 to 5) | Streptococcus mutans | 0.4 mg/ml |
| Chlorothiazide Derivatives (CTD-1, 3, 5) | E. coli | 25 mg/ml |
| 5-{2-[Bis(2-chloroethyl)amino]-4-chlorothiazol-5-yl}-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | MSSA | 61.25 µg/mL |
| 5-{2-[Bis(2-chloroethyl)amino]-4-chlorothiazol-5-yl}-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | MRSA | 125 µg/mL |
Antifungal Efficacy Studies
The this compound scaffold is also integral to compounds with significant antifungal properties. Research has demonstrated that newly synthesized thiazole (B1198619) derivatives can exhibit potent activity against clinically relevant fungal pathogens. In one study, a series of thiazole derivatives showed a very strong antifungal effect against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The most active of these compounds had MIC values comparable to or even better than the standard antifungal drug nystatin. nih.gov The minimum fungicidal concentration (MFC) values were typically two- to four-fold higher than the MICs. nih.gov
Other research has explored pyrimidine (B1678525) derivatives incorporating a this compound moiety, which were found to possess fungicidal activity against various phytopathogenic fungi. nih.gov Additionally, new derivatives of 2-amino-5-chlorobenzothiazole (B1265905) were synthesized and tested against Candida glabrata and Aspergillus niger, with some of the compounds showing good activity compared to the standard drug fluconazole. uobaghdad.edu.iq
| Compound Derivative | Fungal Strain | Activity (MIC) | Activity (MFC) |
|---|---|---|---|
| Thiazole Derivatives (T2, T3, T4) | Candida albicans (clinical isolates) | 0.008–0.98 µg/mL | Not specified |
| Thiazole Derivatives (T1, T5, T6, T8, T9) | Candida albicans (clinical isolates) | 0.015–3.91 µg/mL | Not specified |
| General Thiazole Derivatives | Candida albicans (clinical isolates) | 0.008–7.81 µg/mL | 0.015–31.25 µg/mL |
| 2-amino-5-chlorobenzothiazole Derivatives | Candida glabrata, Aspergillus niger | Good activity compared to fluconazole | Not specified |
Mechanisms of Antimicrobial Action
The mechanisms through which this compound derivatives exert their antimicrobial effects are varied. For antibacterial action, proposed mechanisms include the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. A specific mode of action identified for certain thiazole-quinolinium derivatives is the inhibition of the FtsZ protein. rsc.org These compounds stimulate FtsZ polymerization, which disrupts its dynamic assembly and the formation of the Z-ring, a critical step in bacterial cell division. rsc.org This leads to morphological changes in the bacteria, such as cell elongation. rsc.org
In the context of antifungal activity, a putative mechanism for some thiazole derivatives is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.com Other studies suggest that the antifungal action may be related to interactions within the fungal cell wall structure or the cell membrane. nih.gov
Anticancer Research
The this compound nucleus is a privileged scaffold in the design of novel anticancer agents, with numerous derivatives demonstrating significant cytotoxicity against a variety of human cancer cell lines. mdpi.com
Cytotoxicity Against Tumor Cell Lines
A substantial body of research has documented the in vitro anticancer potential of this compound derivatives. A series of novel N-heterocycles derived from 4-chlorothiazole-5-carbaldehydes displayed cytotoxic potential against human cervix (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cell lines, with IC50 values ranging from 17.50 to 61.05 µM. researchgate.net The naphthyridine derivative from this series was particularly potent, with IC50 values between 14.62 and 17.50 µM. researchgate.net
In another notable study, a this compound sulfonate derivative of tetrandrine (B1684364) (compound 33) proved to be the most effective among 40 synthesized derivatives against four human hepatocellular carcinoma (HCC) cell lines. frontiersin.org It exhibited potent inhibitory activity with IC50 values of 1.65 µM (HepG-2), 2.89 µM (Sk-Hep-1), 1.77 µM (SMMC-7721), and 2.41 µM (QGY-7701). frontiersin.org Furthermore, thiazole derivatives of thiosemicarbazones showed moderate cytotoxic activity against breast carcinoma (MCF-7) and promyelocytic leukemia (HL-60) cell lines, with IC50 values in the range of 43-76 µM, while exhibiting low toxicity to normal Vero cells. scielo.br
| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) |
|---|---|---|
| Naphthyridine derivative of 4-chlorothiazole-5-carbaldehyde | HeLa, NCI-H460, PC-3 | 14.62–17.50 µM |
| This compound sulfonate derivative of tetrandrine (Compound 33) | HepG-2 (HCC) | 1.65 ± 0.05 µM |
| This compound sulfonate derivative of tetrandrine (Compound 33) | Sk-Hep-1 (HCC) | 2.89 ± 0.12 µM |
| This compound sulfonate derivative of tetrandrine (Compound 33) | SMMC-7721 (HCC) | 1.77 ± 0.05 µM |
| This compound sulfonate derivative of tetrandrine (Compound 33) | QGY-7701 (HCC) | 2.41 ± 0.08 µM |
| Thiazole derivative of thiosemicarbazone (Compound 2h) | HL-60 (Leukemia) | 43 µM |
| Thiazole derivative of thiosemicarbazone (Compound 2f) | MCF-7 (Breast) | 43 µM |
| Thiazole derivative of thiosemicarbazone (Compound 2d) | MCF-7 (Breast) | 54 µM |
Inhibition of Cellular Pathways
The anticancer effects of this compound derivatives are mediated through the modulation of various cellular pathways critical for cancer cell survival and proliferation. A primary mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis by altering the expression of key regulatory proteins, such as increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-2). nih.gov The most active thiazole derivative from one study induced 91% DNA fragmentation in HL-60 cells, strongly suggesting apoptosis as the cell death mechanism. scielo.br
In addition to inducing apoptosis, these derivatives can inhibit critical enzymes and signaling pathways. For example, one compound, 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (compound 4c), was found to block the vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM. mdpi.com This compound also induced cell cycle arrest at the G1/S phase in MCF-7 cells. mdpi.com Other benzothiazole (B30560) derivatives are known to inhibit enzymes involved in cancer cell proliferation. Furthermore, some thiazole derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways that can contribute to cancer development. researchgate.net
Other Therapeutic Areas of Investigation
Beyond the well-established applications, the this compound moiety has been explored for its potential in treating a variety of other conditions. These investigations have unveiled promising activities that could lead to the development of novel therapeutic agents.
Derivatives of this compound have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The thiazole ring, particularly when substituted with a chlorine atom, has been identified as a crucial element for this activity.
Research into a series of thiazole derivatives has highlighted their potential as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), enzymes responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov For instance, certain diphenyl-amino thiazole compounds have shown potent inhibitory activity against COX-2. nih.gov In a study of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which bear structural resemblance to this compound systems, significant anti-inflammatory action was observed in carrageenan-induced paw edema in rats. frontiersin.org One derivative, in particular, exhibited a 64.59% inhibition of inflammation at a 20 mg/kg dose. frontiersin.org These compounds also demonstrated inhibitory activity against COX-1 and COX-2, with some derivatives showing IC₅₀ values in the micromolar range. frontiersin.org Further studies on 5-methylthiazole-thiazolidinone conjugates have identified them as selective COX-1 inhibitors, with substituents like chlorine on the benzene (B151609) ring being optimal for potency. mdpi.com
Table 1: Anti-inflammatory and COX Inhibitory Activity of Thiazole Derivatives
The thiazolidinedione (TZD) class of drugs, known for their insulin-sensitizing effects, has been a cornerstone in the management of type 2 diabetes. The incorporation of a thiazole ring, sometimes with a chloro-substituent, into TZD and related structures has been an active area of research to develop new antidiabetic agents. These compounds often exert their effects by modulating the activity of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govnih.gov
A series of morpholino thiazolyl-2,4-thiazolidinediones, synthesized from a 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde precursor, have been evaluated for their insulinotropic activities. tandfonline.com Several of these compounds were found to increase insulin (B600854) release in the presence of glucose. For example, 5-((4-chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)-3-(4-fluorobenzyl)-thiazolidine-2,4-dione was among the active compounds. tandfonline.com In another study, novel thiazolidinedione and rhodanine (B49660) derivatives were designed and synthesized, showing an ability to regulate glucose metabolism and improve insulin sensitivity. nih.govacs.org These compounds were found to increase glucose uptake in βTC6 cells by up to 155.0% relative to the control. nih.gov Docking studies of these derivatives with PPAR-γ revealed binding affinities ranging from -6.02 to -9.70 kcal/mol, suggesting their potential as PPAR-γ agonists. nih.govacs.org
Table 2: Antidiabetic Activity of Thiazole-Containing Derivatives
The this compound moiety has been incorporated into molecules designed to inhibit various enzymes, with carbonic anhydrases (CAs) being a notable target. CAs are a family of metalloenzymes that play crucial roles in physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. scbt.commdpi.com
Chlorothiazide, a well-known diuretic, is a potent inhibitor of carbonic anhydrases. scbt.comapexbt.com Its sulfonamide group is key to its inhibitory action, forming strong hydrogen bonds within the enzyme's active site. scbt.com Studies on a series of thiazole-5-sulfonamide derivatives, congeners of the helicase-primase inhibitor pritelivir, have revealed their inhibitory profiles against several human CA isoforms. unifi.it These sulfonamides demonstrated inhibition constants (Ki) in the nanomolar range against isoforms such as hCA I, hCA II, hCA VA, hCA VB, hCA IX, and hCA XII. unifi.it For instance, some derivatives showed Ki values as low as 29.0 nM against hCA VA. unifi.it In a different study, a vinpocetine (B1683063) derivative with a 3-chlorothiazole substitution displayed an eight-fold increase in inhibitory activity against phosphodiesterase 1A (PDE1A) compared to the parent compound, with an IC₅₀ value of 2.08 µM. nih.gov
Table 3: Enzyme Inhibition by this compound and Related Derivatives
Interaction with Biological Macromolecules
The therapeutic effects of this compound derivatives are predicated on their ability to interact with biological macromolecules. Understanding these interactions at a molecular level is crucial for rational drug design and the optimization of lead compounds.
The binding of this compound derivatives to proteins is a key determinant of their pharmacological activity. Molecular docking studies have provided valuable insights into the binding modes and affinities of these compounds with their protein targets.
In the context of antidiabetic activity, docking studies of novel thiazolidinedione and rhodanine derivatives with PPAR-γ have shown binding affinities ranging from -6.02 to -9.70 kcal/mol, indicating stable interactions within the ligand-binding domain. nih.govacs.org For anti-inflammatory applications, molecular docking of thiazole derivatives into the active sites of COX-1 and COX-2 has helped to elucidate the structural basis for their inhibitory activity. mdpi.com For example, the docking of a 5-methylthiazole (B1295346) derivative into the COX-1 active site revealed important interactions with the Arg120 residue. mdpi.com Similarly, a vinpocetine derivative with a 3-chlorothiazole substitution showed additional π-π stacking and hydrogen bonding interactions within the active site of PDE1A, contributing to its enhanced inhibitory activity. nih.gov The binding affinities from these in silico studies provide a measure of the potential strength of the interaction between the small molecule and the protein.
Table 4: Protein Binding Affinities of Thiazole Derivatives from Molecular Docking Studies
Certain this compound derivatives have been designed to interact with nucleic acids, a mechanism of action often exploited in the development of anticancer and antimicrobial agents. These interactions can occur through various modes, including intercalation between base pairs and binding within the grooves of the DNA double helix.
A study on a new family of photonucleases, naphthalimide-thiazoles, which are structurally related to this compound systems, demonstrated that these compounds can efficiently intercalate into DNA. researchgate.net This intercalation was shown to lead to photochemical damage of the DNA at concentrations as low as 5µM. researchgate.net In another research, hybrid 4,6-dihydrazone pyrimidine derivatives were found to bind to DNA through a combination of groove binding and partial intercalation. mdpi.com The binding constants (Kb) for these compounds with DNA were determined to be in the range of 10⁵ M⁻¹, which is consistent with an intercalative binding mode. mdpi.com Molecular docking studies further supported these findings, showing that the compounds stack between the base pairs of the DNA intercalation site and form hydrogen bonds with DNA residues. mdpi.com
Table 5: DNA Interaction of Thiazole and Related Derivatives
Applications in Agrochemical Research
Herbicidal Compound Development
The 2-chloro-5-thiazolyl group has been identified as a bioisosteric analogue of 2-chloro-5-pyridine, a common component in various agrochemicals. acs.org This has prompted research into replacing the pyridyl group with the thiazolyl group in known herbicide structures to explore and potentially improve their efficacy. acs.org
A significant area of research has focused on synthesizing derivatives of 5-Chlorothiazole that act as inhibitors of Photosystem II (PSII) electron transport. researchgate.netnih.gov This process is fundamental to photosynthesis in plants, and its disruption leads to plant death. A series of compounds, specifically 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have been developed and shown to inhibit the Hill reaction, a measure of photosynthetic electron transport. acs.orgcambridge.org
The mechanism of action involves the compound binding to a common domain on the D1 polypeptide (a 32 kD protein) of the PSII reaction center, thereby disrupting the electron flow. acs.orgcambridge.org Structure-activity relationship studies have shown that the spatial arrangement of the inhibitor's functional groups within the binding site is a critical determinant of its binding affinity and, consequently, its herbicidal potency. cambridge.org The 2-cyanoacrylates containing the 2-chloro-5-thiazolyl group have been identified as a novel class of herbicides with activity comparable to analogues containing chloropyridyl or chlorophenyl groups. acs.orgresearchgate.net
Research has indicated that having a suitable substituent at the 3-position of the acrylate (B77674) structure is essential for high herbicidal activity. nih.gov For instance, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate demonstrated excellent herbicidal properties. acs.orgnih.gov
Table 1: Herbicidal Activity of Selected 2-Cyanoacrylates Containing a 2-Chloro-5-Thiazolyl Group
| Compound | Target Weed | Activity Level | Reference |
| (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate | General Weeds | Excellent | acs.orgnih.gov |
| 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates (general series) | Alfalfa, Amaranth (B1665344) Pigweed | Good | acs.org |
| Compound 14d (a specific 2-cyanoacrylate derivative) | Rape | Excellent | acs.org |
Preliminary bioassays and field studies have confirmed the herbicidal potential of novel compounds derived from this compound. researchgate.net In greenhouse tests, various 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have shown good herbicidal activities against a selection of weeds at a concentration of 100 mg/L. researchgate.net
More detailed studies have shown that certain compounds are effective at significantly lower application rates. For example, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate exhibited excellent herbicidal activities even at a dose of 75 grams per hectare (g/ha). acs.orgnih.gov This level of efficacy is comparable to existing commercial herbicides. nih.gov
Field trials have demonstrated that the herbicidal activity is dependent on the specific derivative and the target weed species. acs.org For instance, while some compounds showed good activity against amaranth pigweed at a rate of 750 g/ha, their effectiveness decreased as the dose was reduced. acs.org However, other derivatives maintained excellent activity against weeds like rape even at a lower rate of 187.5 g/ha. acs.org These studies underscore the potential of 2-cyanoacrylates containing the 2-chloro-5-thiazolyl group as a new class of herbicides. acs.org
Insecticidal Compound Development
The this compound moiety is a key structural component in a number of modern insecticides, most notably within the neonicotinoid class. asianpubs.org It is also used as a starting material for synthesizing guanidine (B92328) derivatives with insecticidal properties. google.com
The 2-chloro-5-thiazolyl group is a fundamental part of several second-generation neonicotinoid insecticides. asianpubs.org Thiamethoxam, a broad-spectrum insecticide, is chemically identified as N-(3-[(2-chlorothiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. asianpubs.org The synthesis of another prominent neonicotinoid, clothianidin, involves the use of 2-chlorothiazole-5-methyl derivatives as intermediates. google.com
The dihydropiperazine ring system has been explored as a bioisosteric replacement for the imidazolidine (B613845) ring in neonicotinoids, with compounds like 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide being synthesized and studied. acs.org Research has also involved creating novel neonicotinoid analogues by modifying the nitromethylene pharmacophore, leading to the synthesis of compounds such as 1-((2-Chlorothiazol-5-yl)methyl)-7-nitro-2,3-dihydroimidazo[1,2-c]thiazol-5(1H)-imine. nih.gov
Neonicotinoid insecticides containing the this compound group function as agonists at insect nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov These receptors are crucial for neurotransmission in the insect's central nervous system. The insecticide molecule binds to these receptors, causing overstimulation, which leads to paralysis and ultimately the death of the insect. researchgate.net
The this compound moiety is a key part of the pharmacophore responsible for this insecticidal activity. asianpubs.org However, structure-activity relationship (SAR) studies have shown that its inclusion does not universally guarantee high efficacy across all insecticide classes. For instance, while substituting a 6-chloropyridine with a this compound can sometimes improve the efficacy of neonicotinoids, the same replacement in sulfoximine (B86345) insecticides leads to a dramatic decline in insecticidal activity. researchgate.net This highlights the distinct and specific structural requirements for optimal interaction with the target receptor in different classes of insecticides. researchgate.net
Fungicidal Applications
The thiazole (B1198619) ring system has been a subject of interest in antifungal research for decades. nih.govrsc.org Derivatives of this compound have been explored for their potential as fungicides, often by incorporating the thiazole structure into larger molecules designed to target fungal pathogens. nih.gov
Research has focused on designing and synthesizing novel compounds that combine the bioactive substructures of known fungicides and plant defense elicitors. nih.govrsc.org For example, a series of isothiazole–thiazole derivatives were created by combining elements of the plant elicitor isotianil (B1240973) and the fungicide oxathiapiprolin. nih.govrsc.org In these complex molecules, the thiazole ring was shown through molecular docking studies to potentially interact with tryptophan residues (specifically Trp762) of the target protein, oxysterol-binding protein (ORP), via π-π stacking interactions. rsc.org
Another line of research involved the synthesis of diaryl(isothiazol-5-yl)carbinols and diaryl(thiazol-5-yl)carbinols. cdnsciencepub.com The synthesis of the thiazole-containing compounds was achieved by first preparing 2-bromo-5-lithiothiazole from 2-bromothiazole, which was then reacted with a benzophenone. cdnsciencepub.com These studies aim to develop new fungicides by exploring heterocyclic ring systems that possess a nitrogen atom in a position critical for inactivating fungal enzymes. cdnsciencepub.com
Computational Chemistry and Theoretical Studies
Electronic Structure and Reactivity Modeling
The electronic structure of a molecule governs its stability, reactivity, and physical properties. Theoretical modeling allows for a detailed examination of how the introduction of a chlorine atom at the C5 position influences the electronic environment of the thiazole (B1198619) ring.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. ua.pt It is a powerful tool for predicting molecular geometries, electronic energies, and fundamental properties like charge distribution. researchgate.net DFT calculations have been employed to understand the electronic effects of substituents on the thiazole ring system.
For instance, in studies of the related compound 5-chlorothiazole-2-carboxylic acid, DFT calculations have been instrumental in revealing the electronic consequences of chlorination. The presence of the chlorine atom at the 5-position introduces significant steric and electronic effects. These calculations help in analyzing bond lengths, charge distribution, and dipole moments, providing a comprehensive picture of the molecule's electronic landscape. researchgate.net The insights gained from DFT are crucial for understanding molecular interactions, stability, and reactivity patterns. dergipark.org.tr
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com The HOMO is associated with the molecule's capacity to donate electrons, making it susceptible to electrophilic attack, while the LUMO relates to its ability to accept electrons, indicating its vulnerability to nucleophilic attack. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap often suggests higher reactivity. mdpi.comnih.govreddit.com
In computational studies of thiazole derivatives, FMO analysis reveals how substituents alter the electronic distribution. For this compound-2-carboxylic acid, DFT calculations have shown that the HOMO is primarily localized on the sulfur atom and the carboxylic acid group, whereas the LUMO is situated on the chlorinated thiazole ring. In other complex substituted thiazoles, the HOMO electrons are often located on electron-donating groups, while LUMO electrons are mainly found on the core thiazole moiety. acs.org This distribution highlights the role of the thiazole ring as an electron-accepting unit, a characteristic that is modulated by its substituents.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |
|---|---|---|---|---|
| Quinethazone (a thiazide derivative) | -6.281 | -1.429 | 4.853 | dergipark.org.tr |
| Thiophene–triazole co-oligomer 5 | -5.1 (oxidation onset) | -1.06 (calculated) | 4.04 | researchgate.net |
| 4-(4-dimethylaminophenyl) substituted thiazole BF2 complex (5e) | -4.76 (calculated) | -2.59 (calculated) | 2.17 | acs.org |
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various global reactivity descriptors. numberanalytics.comresearchgate.net These parameters, derived from HOMO and LUMO energies, include chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω). dergipark.org.tr
Chemical Hardness (η) measures a molecule's resistance to change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by η ≈ (ELUMO - EHOMO)/2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. dergipark.org.tr
Chemical Softness (S) is the reciprocal of hardness (S = 1/η). A "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive. dergipark.org.trnumberanalytics.com
Global Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. rsc.org It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -(I + A)/2). A high electrophilicity index points to a good electrophile. mdpi.com
These descriptors offer valuable insights into the stability and potential chemical behavior of molecules under various conditions. dergipark.org.tr
| Descriptor | Formula (using FMO energies) | Description | Source(s) |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. | mdpi.com |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. | mdpi.com |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to electron cloud deformation. | dergipark.org.trnumberanalytics.com |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. | dergipark.org.trnumberanalytics.com |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons. | dergipark.org.tr |
Aromaticity Analysis of Thiazole Ring Systems
Thiazoles are considered aromatic heterocycles, a property characterized by significant π-electron delocalization, which imparts greater stability compared to non-aromatic analogues. wikipedia.orgslideshare.net Computational methods provide quantitative measures to assess the degree of aromaticity in these ring systems.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromaticity of a molecule. nih.gov It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system, with a value of 1 representing a perfectly aromatic system (like benzene) and values close to 0 indicating a non-aromatic system. nih.gov
The HOMA index has been applied to various five-membered heterocycles to analyze their aromatic character. researchgate.net For thiazole and its derivatives, HOMA calculations have been used to confirm their aromaticity. researchgate.net Research on related heterocycles, such as 1,3,4-thiadiazoles, has shown that the aromaticity of the ring can be influenced by substituents; for example, an increase in the electrophilicity of a substituent can lead to an increase in the ring's aromaticity. researchgate.net A modified version, the Harmonic Oscillator Model of Heterocyclic Electron Delocalization (HOMHED), has also been developed to better account for rings containing different heteroatoms. researchgate.netmdpi.com
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. github.io It is calculated by placing a "ghost" atom (a point with no nucleus or electrons) at the center of a ring and computing the magnetic shielding at that point. nih.gov A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current associated with anti-aromaticity. conicet.gov.ar
NICS calculations are a standard method for evaluating the aromaticity of heterocyclic systems. researchgate.net Studies on thiazole and its derivatives have employed NICS to confirm their aromatic nature. researchgate.net In one comparative study, NICS calculations suggested that the parent thiazole ring is more aromatic than some of its substituted derivatives. researchgate.net This indicates that substituents, such as the chlorine atom in this compound, can modulate the degree of aromaticity of the thiazole ring system.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking and ligand-protein interaction simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. These methods are instrumental in drug discovery and development for understanding how a compound like this compound or its derivatives might interact with biological targets at a molecular level.
In the context of this compound derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes and receptors. For instance, derivatives of this compound have been docked into the active sites of protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. biointerfaceresearch.com These simulations help in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
One area of significant interest is the development of anticancer agents. Thiazole derivatives, including those with a chloro-substituent, have been identified as having antiproliferative effects. Molecular docking simulations can model the interaction of these compounds with targets like tubulin, a protein essential for cell division. nih.gov By predicting the binding modes and energies, researchers can rationalize the observed biological activity and guide the synthesis of more potent and selective inhibitors. nih.gov For example, studies have shown that certain this compound-containing compounds exhibit promising inhibitory activity against various cancer cell lines, and docking studies help to elucidate the molecular basis for this activity. frontiersin.org
Furthermore, molecular dynamics (MD) simulations can complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time. nih.govuzh.ch These simulations can reveal conformational changes in the protein upon ligand binding and provide a more detailed picture of the interaction landscape. uzh.chbiorxiv.org For this compound derivatives, MD simulations can help to assess the stability of the predicted binding poses and refine the understanding of the key interactions driving binding affinity. nih.gov
The data from these computational studies, such as binding energies and interaction patterns, are often presented in tabular format to compare different derivatives and to establish structure-activity relationships (SAR). This information is invaluable for medicinal chemists in the rational design of new drug candidates.
Interactive Data Table: Examples of Molecular Docking Studies with Thiazole Derivatives
| Compound Class | Protein Target | Key Findings | Reference |
| Benzothiazole-thiazole hybrids | p56lck | Identification of competitive inhibitors through binding pattern analysis at the ATP binding site. | biointerfaceresearch.com |
| 2,4-disubstituted thiazole derivatives | Tubulin | Compounds showed superior cytotoxic activity and inhibited tubulin polymerization, with docking studies confirming binding at the colchicine (B1669291) site. | nih.gov |
| Imidazo[2,1-b]thiazole (B1210989) derivatives | Human peroxiredoxin 5 | Docking studies explored interactions at the active site to explain antioxidant activity. | researchgate.net |
| Pyrazole (B372694) derivatives from 4-chlorothiazole | Not Specified | Computational studies confirmed the biological activity results against hepatoma and colon carcinoma cell lines. | researchgate.netekb.eg |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | E. coli MurB | Docking studies suggested inhibition of MurB as a probable mechanism of antibacterial action. | mdpi.com |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energy profiles. For reactions involving this compound and its synthesis, theoretical studies can predict the feasibility of a proposed reaction pathway and explain the observed regioselectivity and reactivity.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules, making it well-suited for investigating reaction mechanisms. researchgate.net For instance, DFT calculations can be used to model the chlorination of the thiazole ring to understand why chlorination occurs preferentially at the 5-position under certain conditions. These studies can calculate the activation energies for different reaction pathways, helping to identify the most likely mechanism. researchgate.net
Theoretical studies have been applied to understand the synthesis of various thiazole derivatives. For example, in the synthesis of dasatinib, a drug containing a thiazole moiety, computational elucidation of the synthetic scheme was performed using DFT to calculate the energy of reactants, intermediates, and products. researchgate.net This analysis helped to demonstrate the feasibility of a new, more efficient synthetic route by showing that the energy barriers for the transition states were low. researchgate.net
Furthermore, computational approaches can be used to investigate the reactivity of this compound in subsequent reactions. For example, theoretical studies can model the substitution of the chlorine atom with other functional groups, providing insights into the reaction conditions required and the potential for side reactions.
The mechanism of halogenation of thiazole derivatives has also been a subject of computational investigation. For instance, the proposed mechanism for halogenation using reagents like trichloroisocyanuric acid can be studied to understand the role of catalysts and the nature of the reactive intermediates. rsc.org
Interactive Data Table: Computational Studies on Reaction Mechanisms
| Reaction Type | Computational Method | Key Insights | Reference |
| Synthesis of Dasatinib | Density Functional Theory (DFT) | Calculated energies of reactants, intermediates, and products to validate a new synthetic route with low activation energies. | researchgate.net |
| Halogenation of Thiazoles | Not Specified | Proposed a mechanism for halogenation with Cl3CCN. | rsc.org |
| Electrophilic Chlorination of Thiazole-2-carboxylic acid | Theoretical Studies | Suggested moderate electrophilic susceptibility at the 5-position due to resonance effects. | |
| Synthesis of 1,2,4-Triazole Derivatives | Density Functional Theory (DFT) | Theoretical studies were used alongside synthesis and antifungal activity testing. | mdpi.com |
Analytical Methodologies for 5 Chlorothiazole and Its Metabolites
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to elucidating the molecular structure of 5-chlorothiazole and its derivatives. Techniques such as NMR, Mass Spectrometry, and Infrared Spectroscopy provide detailed information about the compound's atomic connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound-containing molecules. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure determination.
In the ¹H NMR spectrum of a this compound derivative, the absence of a signal typically found around 7.38 ppm, which corresponds to the proton at the C5 position of the thiazole (B1198619) ring, confirms the successful electrophilic substitution of chlorine at this site. mdpi.com For instance, in one study, the protons of a 4-sulfamoylphenyl moiety attached to the thiazole ring appeared as doublets at 7.54 and 7.72 ppm. mdpi.com For other thiazole derivatives, the proton at the C5 position is often observed as a singlet in the range of δ 6.49-6.59 ppm. sapub.org
The following table summarizes reported NMR data for a this compound derivative.
| Nucleus | Compound | Solvent | Chemical Shift (δ) in ppm | Description |
| ¹H | N-(4-(N-(5-chlorothiazol-2-yl)sulfamoyl)phenyl)acetamide | DMSO-d₆ | 7.54 (d), 7.72 (d) | Protons of the 4-sulfamoylphenyl moiety. mdpi.com |
| ¹H | 2-Amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide | DMSO-d₆ | 2.21 (s, 3H, CH₃), 7.21-7.27 (m, 2H, BzH), 7.36-7.38 (m, 1H, BzH), 7.62 (s, 2H, NH₂), 7.87 (s, 1H, ArH), 9.64 (s, 1H, NH) | Signals corresponding to the complex derivative structure. google.com |
This interactive table provides examples of NMR data for derivatives containing the this compound moiety. Specific data for the parent compound is limited in public literature.
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns for structural confirmation. The parent this compound has a molecular weight of approximately 119.57 g/mol and an exact mass of 118.9596479 Da. nih.gov
For derivatives such as 2-amino-5-chlorothiazole hydrochloride, the mass of the molecular ion is observed at m/z 134. chemicalbook.com Electron ionization (EI) leads to characteristic fragmentation, which can be used for identification. The analysis of complex metabolites like Chlorothiazide (B1668834) and its derivatives is also routinely performed using MS. nist.govspectrabase.com
Key mass spectrometry data for a this compound derivative is presented below.
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Amino-5-chlorothiazole hydrochloride | Direct, 75 eV | 134 | 36.0 (80.6%), 57.0 (24.8%), 38.0 (25.9%), 28.0 (18.2%), 35.0 (13.0%) chemicalbook.com |
This interactive table details the mass spectrometry fragmentation data for a key derivative of this compound.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation. For this compound and its derivatives, IR spectra show characteristic absorption bands corresponding to the vibrations of the thiazole ring and any attached functional groups.
The NIST WebBook provides reference spectra for derivatives like 2-amino-5-chlorothiazole. nist.gov The presence of C=N, C-S, and C-Cl bonds within the molecule gives rise to specific peaks in the fingerprint region of the spectrum. For example, a C-Cl stretch typically appears in the 750 cm⁻¹ region. General IR absorption ranges help in the preliminary identification of structural features. uomustansiriyah.edu.iq
| Functional Group / Bond | Typical Absorption Range (cm⁻¹) | Relevance to this compound |
| C=N Stretch | 1690-1640 | Thiazole ring structure. sapub.org |
| C-H Aromatic Stretch | 3100-3000 | C-H bond on the thiazole ring. uomustansiriyah.edu.iq |
| C-Cl Stretch | 850-550 | Confirms the presence of the chlorine substituent. uomustansiriyah.edu.iq |
| N-H Stretch (for amino derivatives) | 3500-3300 | Present in metabolites like 2-amino-5-chlorothiazole. nist.gov |
This interactive table shows characteristic IR absorption frequencies relevant for the analysis of this compound and its amino derivatives.
Chromatographic Separation and Detection
Chromatographic methods are essential for separating this compound and its metabolites from complex mixtures, such as reaction products or biological samples. HPLC is the primary technique for quantitative analysis, while TLC is often used for rapid, qualitative monitoring.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the method of choice for the separation and quantification of this compound-related compounds like Chlorothiazide and Hydrochlorothiazide. tandfonline.com These methods are validated for accuracy, precision, selectivity, and sensitivity. itmedicalteam.pl
Commonly, C18 columns (e.g., Phenomenex C18, ODS-C18) are used as the stationary phase. tandfonline.comitmedicalteam.pl The mobile phase typically consists of an aqueous buffer (often a phosphate (B84403) buffer adjusted to an acidic pH) mixed with an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comnacalai.com Detection is most frequently accomplished using a Diode Array Detector (DAD) or a UV detector at specific wavelengths, such as 260 nm or 271 nm. tandfonline.comresearchgate.net
The table below summarizes parameters from various developed HPLC methods for related compounds.
| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection |
| Hydrochlorothiazide (HCT) & Impurities (Ben, Chl, 5-Cl) | Phenomenex C18 (150 mm × 4.6 mm, 5 µm) | Isocratic elution with mobile phase B (composition not detailed in snippet) | 1.5 mL/min | DAD itmedicalteam.plitmedicalteam.pl |
| Chlorothiazide (CTZ) | COSMOSIL 5C18-MS-II (250 mm x 4.6 mm, 5 µm) | 0.1M Monobasic Sodium Phosphate buffer : Acetonitrile (90:10), pH 3.0 | Not specified | Not specified nacalai.com |
| Hydrochlorothiazide (HCZ), Amiloride (AMH) & Impurities (DSA, CTZ) | ODS-C18 (250 mm × 4.6 mm, 5 µm) | 0.05 M KH₂PO₄ : Acetonitrile : Triethylamine (90:10:0.3 by volume), pH 3.6 | 1.5 mL/min | UV at 260 nm tandfonline.com |
| Valsartan & Hydrochlorothiazide & Impurities | L1 Column (250 × 4.6 mm; 5 μm) | Gradient elution with Solvent A (0.1% Ortho phosphoric acid) and Solvent B (Acetonitrile) | Not specified | UV at 265 nm researchgate.net |
This interactive table details various HPLC methods developed for the analysis of thiazide compounds related to this compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions involving this compound. mdpi.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products.
For the synthesis of this compound derivatives, TLC is typically performed on aluminum or glass plates pre-coated with silica (B1680970) gel (e.g., silica gel 60 F254). mdpi.comjournalijcar.org After developing the plate in an appropriate solvent system, the separated spots are visualized. Common visualization methods include exposure to UV light (at 254 nm), which makes fluorescent compounds visible, or staining in an iodine chamber. journalijcar.org This technique was used to confirm the completion of reactions in the synthesis of 5-bromo-2-chlorothiazole (B1280334) and to monitor the formation of a this compound compound from its thiazole precursor. mdpi.comthieme-connect.com It is also used to guide the separation of products via column chromatography. googleapis.com
Metabolomics Approaches
Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system, offering insights into metabolic pathways and responses to external stimuli. nih.govnih.gov For this compound, metabolomics approaches are instrumental in identifying its biotransformation products and understanding its metabolic profile.
Non-targeted Metabolomic Profiling
Non-targeted metabolomic profiling is an exploratory approach designed to detect and identify as many metabolites as possible in a sample without a preconceived bias. nih.govmdpi.com This global survey is particularly useful for discovering novel or unexpected metabolites of this compound. The process involves comparing the metabolic profiles of a control group with a group exposed to the compound.
The typical workflow begins with sample preparation, which may involve extraction techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) method to isolate metabolites from the matrix. researchtrends.net Analysis is commonly performed using high-resolution mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC). drawellanalytical.comuva.nl LC-MS is particularly powerful for identifying new metabolites where reference standards are not available. researchtrends.net The resulting data contains a vast number of metabolic features (characterized by their mass-to-charge ratio and retention time), which are then processed for statistical analysis.
Table 1: Generalized Workflow for Non-targeted Metabolomic Profiling
| Step | Description | Common Techniques |
| Sample Collection & Preparation | Extraction of small-molecule metabolites from the biological matrix (e.g., plasma, urine, tissue). | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT). researchtrends.netresearchgate.net |
| Analytical Measurement | Separation and detection of metabolites to generate high-resolution data. | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS). drawellanalytical.comfrontiersin.org |
| Data Processing | Conversion of raw analytical data into a feature matrix (peaks, retention times, intensities). | Software tools for peak picking, alignment, and normalization. |
| Metabolite Identification | Annotation of significant metabolic features by matching against spectral libraries. | Database searching (e.g., METLIN, HMDB), comparison with known standards. mdpi.com |
In studies of related compounds, such as neonicotinoid insecticides, non-targeted LC-MS has successfully identified previously unknown metabolites. researchtrends.net A similar application to this compound would likely reveal key biotransformation products, such as hydroxylated or conjugated derivatives.
Multivariate Statistical Analysis (PCA, OPLS-DA)
The high-dimensional datasets generated by non-targeted metabolomics necessitate the use of multivariate statistical analysis to extract biologically relevant information. nih.govnih.gov Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are two of the most common methods employed. metwarebio.commetwarebio.com
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised method that enhances the separation between predefined sample classes (e.g., control vs. treated). nih.govmetwarebio.com It works by modeling the variation in the metabolite data that is directly related to the class membership, while filtering out orthogonal variation that is uncorrelated with the classes. nih.gov This results in a more interpretable model where the specific metabolites responsible for the group separation can be easily identified through corresponding loadings plots. nih.gov OPLS-DA is particularly valuable for biomarker discovery. metwarebio.com
Table 2: Comparison of PCA and OPLS-DA in Metabolomics
| Feature | Principal Component Analysis (PCA) | Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) |
| Analysis Type | Unsupervised. metwarebio.com | Supervised. metwarebio.com |
| Primary Goal | Data overview, quality control, outlier detection, pattern recognition. metwarebio.com | Group separation, biomarker identification, predictive modeling. nih.govmetwarebio.com |
| Input | Metabolite data matrix (X). | Metabolite data matrix (X) and class labels (Y). |
| Strengths | Provides an unbiased view of data variance; simple to implement. metwarebio.com | Maximizes separation between groups; improves model interpretation by isolating predictive variation. nih.gov |
| Limitations | Can be influenced by variation not related to the biological question; may not show clear separation if inter-group variation is small. | Higher risk of model overfitting; requires careful validation (e.g., cross-validation). metwarebio.com |
Quantitative Analytical Techniques
Following the identification of key metabolites through metabolomics, quantitative analytical techniques are employed to accurately measure the concentrations of this compound and its specific metabolites. These methods are essential for detailed pharmacokinetic and metabolic studies.
The most prevalent and robust technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . researchtrends.netfao.orgakjournals.com This method offers high sensitivity and selectivity, allowing for the precise quantification of target analytes even in complex biological matrices. researchtrends.netfao.org
The general procedure involves:
Sample Preparation: Extraction of the analytes from the matrix, often using SPE or LLE, and the addition of a stable isotope-labeled internal standard to correct for matrix effects and procedural losses. researchgate.net
Chromatographic Separation: The sample extract is injected into an HPLC or UPLC system. A reversed-phase column (e.g., C18) is typically used to separate this compound and its metabolites based on their polarity. akjournals.com Gradient elution with solvents like acetonitrile and water, often with additives like formic acid, is common. researchtrends.net
Mass Spectrometric Detection: The separated compounds are ionized (usually by electrospray ionization - ESI) and detected by a tandem mass spectrometer. Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored, providing exceptional selectivity and minimizing interferences. researchgate.net
Method validation is a critical component, ensuring the reliability of the quantitative data. For instance, in the analysis of fluensulfone (B1672874) and its metabolite 5-Chloro-thiazole-2-sulfonic acid, an LC-MS/MS method was validated, demonstrating excellent performance. fao.org
Table 3: Example LC-MS/MS Method Parameters for a Chlorothiazole Metabolite (based on Fluensulfone analysis)
| Parameter | Specification | Reference |
| Instrument | Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) | fao.org |
| Extraction | Acetonitrile/Water extraction, followed by cleanup (e.g., C18 SPE) or partitioning. | fao.org |
| Chromatography | Reversed-phase C18 column. | fao.org |
| Mobile Phase | Gradient elution with Acetonitrile and Water. | fao.org |
| Detection Mode | Tandem Mass Spectrometry (MS/MS). | fao.org |
| Quantification | Based on calibration curves using standards. | slideshare.net |
| Validation: Recovery | 70% to 120%. | fao.org |
| Validation: Precision (RSD) | 2% to 18%. | fao.org |
| Limit of Quantification (LOQ) | Based on the lowest limit of method validation. | fao.org |
This type of validated LC-MS/MS method provides the accuracy and precision required for the definitive quantification of this compound and its metabolites in various research contexts.
Environmental Fate and Ecotoxicological Research of 5 Chlorothiazole Containing Compounds
Degradation Pathways in Environmental Matrices
The environmental degradation of 5-chlorothiazole-containing compounds is governed by a combination of abiotic and biotic processes. Photolysis and microbial biotransformation are the primary pathways responsible for their breakdown in soil and water.
Photolysis Studies
Photodegradation, or photolysis, is a significant pathway for the breakdown of this compound-containing neonicotinoids, particularly when they are present on soil surfaces or in clear, shallow waters. epa.govepa.gov The rate of photolysis is influenced by light intensity and wavelength, with studies indicating that UVB radiation plays a more crucial role than UVA or visible light. nih.govresearchgate.net
Research has shown that the photodegradation of both thiamethoxam and clothianidin follows first-order kinetics. nih.govresearchgate.net When directly exposed to sunlight in the absence of a soil matrix, degradation is remarkably rapid, with half-lives of approximately 10 hours for thiamethoxam and 13 hours for clothianidin. nih.govresearchgate.net However, in agricultural soils, the half-lives are considerably longer, ranging from 88 to 112 hours, as the soil matrix can reduce light penetration. nih.govresearchgate.net In aqueous solutions, the photolytic half-life of clothianidin can be less than a day. epa.govnaturepest.com The process can be influenced by the presence of dissolved organic matter and other photosensitizers in the water. mdpi.com
Photodegradation Half-lives (DT50) of Thiamethoxam and Clothianidin
| Compound | Matrix | Light Source | Half-life (DT50) | Reference |
|---|---|---|---|---|
| Thiamethoxam | Direct Exposure (Solid Phase) | Sunlight | 10 hours | nih.govresearchgate.net |
| Clothianidin | Direct Exposure (Solid Phase) | Sunlight | 13 hours | nih.govresearchgate.net |
| Thiamethoxam | Agricultural Soil | Sunlight | 88 - 103 hours | nih.govresearchgate.net |
| Clothianidin | Agricultural Soil | Sunlight | 97 - 112 hours | nih.govresearchgate.net |
| Clothianidin | Aqueous Solution | Sunlight | <1 day | epa.govnaturepest.com |
Biotransformation by Microorganisms (e.g., Fungi)
Microbial degradation is a key process in the dissipation of this compound-containing compounds, particularly within the soil environment. microbiologyjournal.org A variety of bacterial and fungal species have been identified with the capability to transform or degrade thiamethoxam and clothianidin.
Bacterial species from genera such as Bacillus, Pseudomonas, Acinetobacter, and Enterobacter have demonstrated the ability to degrade thiamethoxam. microbiologyjournal.orgphytojournal.comresearchgate.net For instance, Bacillus aerophilus has been shown to actively biodegrade thiamethoxam in clay loam soil, significantly reducing its half-life compared to unamended soil. phytojournal.com The bacterium Labrys portucalensis F11 can utilize thiamethoxam as a sole carbon source, completely removing it within 30 days, with the degradation rate being significantly enhanced by the presence of a supplementary carbon source like sodium acetate (B1210297). mdpi.com
Fungal degradation has also been documented. The white-rot fungus Phanerochaete sordida is capable of degrading clothianidin. nii.ac.jpnih.gov In a laboratory setting, this fungus degraded 37% of the initial clothianidin concentration over a 20-day period in a nitrogen-limited liquid medium. nii.ac.jpnih.gov This degradation process is believed to involve cytochrome P450 enzymes, as the addition of P450 inhibitors significantly reduced the breakdown of clothianidin. nii.ac.jpnih.gov
Mobility and Persistence in Soil and Water Systems
The mobility and persistence of this compound-containing compounds are critical factors determining their potential to contaminate groundwater and surface water. These properties are influenced by the chemical's characteristics (e.g., water solubility) and environmental conditions (e.g., soil type, organic matter content, pH).
Clothianidin is characterized as a persistent and mobile compound. epa.govepa.gov It has a high potential for leaching to groundwater due to its mobility in soil, with reported soil organic carbon partition coefficients (Koc) ranging from 84 to 129 mL/g in most soils. epa.govepa.gov Its persistence in soil is significant, with half-lives reported to be between 57 and 95 days, and in some cases much longer, ranging from 148 to 1155 days under aerobic soil conditions. epa.govnaturepest.comegranth.ac.in The compound is stable to hydrolysis at typical environmental pH levels. epa.govnaturepest.com
Thiamethoxam also shows potential for mobility due to its high water solubility and low octanol-water partition coefficient. nih.gov However, its degradation rate significantly influences its actual mobility. Field studies have shown that thiamethoxam degrades more rapidly in the environment (geometric mean half-life of 16.5-18.3 days) than in standard laboratory tests (geometric mean half-life of 75.4 days). nih.gov This discrepancy is attributed to factors like soil structure and light/dark cycles that are present in field conditions. nih.gov The persistence of these compounds can lead to their accumulation in soil after repeated applications. epa.gov
Metabolite Identification and Characterization in Environmental Samples
The degradation of thiamethoxam and clothianidin in the environment leads to the formation of various metabolites, some of which may also be of ecotoxicological concern. A primary and significant degradation pathway for thiamethoxam in soil, plants, and insects is its conversion to clothianidin. nih.govmdpi.comd-nb.info
Further degradation of clothianidin can proceed through several pathways. In soil, N-demethylation is a recognized pathway. nii.ac.jp Microbial degradation by the bacterium Pseudomonas stutzeri smk has been shown to produce metabolites such as 2-chloro-5-methyl thiazole (B1198619) (CMT) and methyl 3-[thiazole–yl] methyl guanidine (B92328) (TMG). nih.gov The white-rot fungus Phanerochaete sordida transforms clothianidin into N-(2-chlorothiazol-5-yl-methyl)-N′-methylurea (TZMU), a metabolite that has been shown to lack the neurotoxicity of the parent compound. nii.ac.jpnih.gov
Photodegradation also yields distinct metabolites. Studies have identified four degradation products from the photolysis of clothianidin and three from thiamethoxam. nih.govresearchgate.net Notably, clothianidin itself is one of the photodegradation products of thiamethoxam. nih.govresearchgate.net Other identified metabolites from both biotic and abiotic degradation include various derivatives of the parent compounds, such as nitrosoguanidine, aminoguanidine, and urea derivatives. nih.govacs.org Cleavage of the molecule can also result in the formation of 2-chloro-5-thiazolecarboxaldehyde and 2-chloro-5-thiazolecarboxylic acid. nih.gov
Key Metabolites of Thiamethoxam and Clothianidin
| Parent Compound | Metabolite | Formation Pathway | Reference |
|---|---|---|---|
| Thiamethoxam | Clothianidin | Biotransformation (Soil, Plants), Photodegradation | nih.govresearchgate.netnih.gov |
| Clothianidin | N-(2-chlorothiazol-5-yl-methyl)-N′-methylurea (TZMU) | Fungal Biotransformation (P. sordida) | nii.ac.jpnih.gov |
| Clothianidin | 2-chloro-5-methyl thiazole (CMT) | Bacterial Biotransformation (P. stutzeri) | nih.gov |
| Clothianidin | Methyl 3-[thiazole–yl] methyl guanidine (TMG) | Bacterial Biotransformation (P. stutzeri) | nih.gov |
| Thiamethoxam / Clothianidin | 2-chloro-5-thiazolecarboxaldehyde | Metabolism (Oxidative Cleavage) | nih.gov |
| Thiamethoxam / Clothianidin | Nitrosoguanidine, Aminoguanidine, and Urea derivatives | Metabolism | nih.govacs.org |
Ecotoxicological Impact Assessments (General Framework)
Assessing the ecotoxicological impact of this compound-containing compounds involves a framework that considers exposure and effects on non-target organisms. The risk is typically quantified using a risk quotient (RQ), which compares the predicted environmental concentration (PEC) with a toxicological endpoint, such as the No Observed Effect Concentration (NOEC) or the concentration lethal to 50% of a test population (LC50). epa.gov
For neonicotinoids like thiamethoxam and clothianidin, a key consideration in risk assessment is their specific mode of action as agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com This can lead to a phenomenon described as time-cumulative toxicity, where the toxic effect increases with both the dose and the duration of exposure. boerenlandvogels.nlnih.govresearchgate.net This implies that standard short-term (acute) toxicity tests may not fully capture the risk posed by long-term, low-level exposure in the environment. boerenlandvogels.nlnih.gov
The assessment framework must also account for the toxicity of major metabolites. Since thiamethoxam degrades to the insecticidally active clothianidin, risk assessments for thiamethoxam often consider the combined exposure to both compounds. nih.gov However, further degradation can lead to metabolites with reduced toxicity. For example, the clothianidin metabolite TZMU, produced by fungal degradation, was found to be non-neurotoxic. nii.ac.jpnih.gov
Ecological risk assessments use species sensitivity distributions (SSD) to estimate hazardous concentrations for a certain percentage of species (e.g., HC5), providing thresholds for protecting aquatic communities. nih.gov These assessments consider various exposure routes, including contaminated soil, water, and plant tissues (pollen, nectar), and their impacts on a range of organisms from soil microbes and aquatic invertebrates to pollinators and higher trophic levels. naturepest.comnih.gov
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The synthesis of 5-chlorothiazole and its derivatives is an active area of research, with a focus on improving efficiency, yield, and substrate scope. While traditional methods like the Hantzsch thiazole (B1198619) synthesis remain relevant, researchers are exploring novel cyclization strategies and reaction conditions. One approach involves the cyclization of thioformamino ketones to create 5-arylthiazole derivatives. researchgate.net Another avenue of exploration is the modification of existing protocols, such as the use of different halogenating agents or catalysts to achieve regioselective chlorination. For instance, the treatment of a thiazole with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) has been shown to result in the formation of a this compound derivative. mdpi.com
Recent studies have also focused on the synthesis of functionalized 5-chlorothiazoles. For example, a method for the synthesis of 2-acetamido-5-chlorothiazole (B1587245) has been reported, highlighting the challenges and strategies for introducing substituents onto the thiazole ring. rsc.org The development of versatile intermediates, such as those protected with a Boc group, allows for milder reaction conditions and cleaner synthesis of acylated 2-amino-4-chlorothiazoles, which could be adapted for 5-chloro isomers. rsc.org Future work will likely involve the development of one-pot syntheses and flow chemistry techniques to streamline the production of these valuable compounds.
A comparison of different synthetic approaches highlights the ongoing efforts to optimize the synthesis of chlorinated thiazoles.
| Method | Reagents | Key Features | Reference |
| Hantzsch Synthesis | α-bromocarbonyl compounds, 5-thioamide-uridine | Forms a 4H-cyclopenta[d]thiazole ring | researchgate.net |
| Cyclization | Thioformamino ketone, Concentrated sulfuric acid | Yields 5-arylthiazole derivatives | researchgate.net |
| Direct Chlorination | Thiazole, N-chlorosuccinimide (NCS), DMF | Electrophilic substitution on the thiazole ring | mdpi.com |
| From 2-aminothiazoles | 2-aminothiazole (B372263), Acetylsalicyloyl chloride, Et3N | Coupling reaction to form amide linkage | nih.gov |
Development of Highly Selective Biological Agents
The this compound scaffold is a key component in a variety of biologically active molecules, and future research will focus on developing derivatives with enhanced selectivity for their targets. This is particularly important in drug discovery, where off-target effects can lead to undesirable side effects. The electronic properties of the chlorine atom at the 5-position of the thiazole ring can significantly influence the binding affinity and selectivity of a compound. nih.gov
Researchers are actively designing and synthesizing novel this compound derivatives as selective inhibitors of enzymes implicated in various diseases. For example, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide has been identified as a potent and selective inhibitor of hepatitis B virus replication. nih.gov In the field of oncology, derivatives of this compound are being investigated as selective inhibitors of phosphoinositide 3-kinases (PI3Ks). acs.org The introduction of a chloro substituent at the 5'-position of a thiazole ring in certain molecular frameworks has been shown to impact biological activity, demonstrating the importance of this specific substitution for achieving selectivity. acs.org Furthermore, this compound-containing compounds have been explored as transient receptor potential ankyrin 1 (TRPA1) antagonists and as inhibitors of human carbonic anhydrases. mdpi.comacs.org
The following table summarizes the biological targets of some this compound derivatives and the therapeutic areas they are being investigated for.
| Biological Target | Therapeutic Area | Example Compound Class | Reference |
| Hepatitis B Virus (HBV) Polymerase | Antiviral | Thiazolides | nih.gov |
| Phosphoinositide 3-kinase (PI3K) | Oncology | Pteridinones | acs.org |
| Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy, Cancer | Benzenesulfonamides | mdpi.com |
| Transient Receptor Potential Ankyrin 1 (TRPA1) | Pain, Inflammation | Cyclohexanol derivatives | acs.org |
Integration with Advanced Materials Science Research
While the biological applications of this compound are well-documented, its potential in materials science is an emerging field of research. The unique electronic and structural properties of the this compound ring make it an attractive building block for the synthesis of advanced materials. Its ability to participate in the formation of coordination polymers and functional materials is an area of growing interest. chemblink.com
Derivatives of similar chlorinated thiadiazoles have been shown to coordinate with metal ions to create materials with tunable properties, such as luminescent sensors and catalysts for organic reactions. chemblink.com This suggests that this compound could be similarly employed to develop novel materials with specific optical, electronic, or catalytic functions. Future research may focus on incorporating the this compound moiety into polymers to create conductive or photoactive materials. The development of new fluorescent probes based on the thiazole scaffold is another promising direction, with potential applications in bio-imaging and sensing. researchgate.net The synthesis of N-arylthiazole-2-thiones and their conversion to thiazolium salts has led to the development of phosphorescent platinum(II) complexes with potential applications in organic light-emitting diodes (OLEDs). researchgate.net
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. Future research on this compound synthesis will likely focus on developing more sustainable and eco-friendly methods. This includes the use of greener solvents, reducing the number of synthetic steps, and minimizing waste generation.
A patent for a green synthesis method for the related compound 2-chloro-5-chloromethylthiazole (B146395) highlights a move towards cleaner production. google.com This method simplifies reaction steps and incorporates a falling film absorption tower to recover hydrogen chloride, thus avoiding the generation of large amounts of wastewater from washing and alkali washing steps. google.com Such approaches could be adapted for the synthesis of this compound.
Mechanochemistry, which involves conducting reactions by grinding or milling in the absence of or with minimal solvent, is another green approach that could be applied to the synthesis of this compound derivatives. nih.govresearchgate.net This technique has been successfully used to prepare pharmaceutical cocrystals and could offer a more sustainable alternative to traditional solution-based syntheses. nih.gov Microwave-assisted synthesis is another green technique that has been shown to reduce reaction times for the synthesis of related compounds. vulcanchem.com
The following table outlines some green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit | Reference |
| Waste Prevention | Designing synthetic routes that minimize byproducts. | Reduced environmental impact and disposal costs. | google.com |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Increased efficiency and less waste. | google.com |
| Safer Solvents and Auxiliaries | Using water or other benign solvents instead of hazardous organic solvents. | Reduced toxicity and environmental pollution. | nih.gov |
| Design for Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce energy consumption. | Lower energy costs and carbon footprint. | vulcanchem.com |
| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. | Higher selectivity, milder reaction conditions, and reduced waste. | vulcanchem.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chlorothiazole, and how do reaction conditions influence yield and purity?
- Methodology : Evaluate synthetic pathways (e.g., cyclization of thiourea derivatives, halogenation of thiazole precursors) by varying parameters like temperature, solvent polarity, and catalyst loading. Use HPLC or GC-MS to quantify yield and purity, and compare results against literature benchmarks .
- Data Analysis : Tabulate reaction conditions (e.g., time, solvent, catalyst) and corresponding yields/purity to identify optimal protocols. Include error margins for reproducibility assessments .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodology : Apply H/C NMR, IR, and mass spectrometry. For NMR, the deshielded proton at C-4 (due to chlorine’s electronegativity) and C-Cl stretching vibrations in IR (~550 cm) are diagnostic. Compare with computational spectra (e.g., DFT) for validation .
- Data Contradictions : Address discrepancies in reported chemical shifts by standardizing solvent systems and referencing protocols (e.g., TMS vs. residual solvent peaks) .
Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratories?
- Methodology : Adopt standardized reporting per IUPAC guidelines: document exact molar ratios, purification methods (e.g., column chromatography gradients), and instrument calibration details. Use peer-reviewed protocols from journals like Beilstein Journal of Organic Chemistry .
- Quality Control : Implement triplicate experiments with internal controls (e.g., known impurities spiked into samples) to validate analytical methods .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Perform kinetic studies under varying palladium catalyst systems (e.g., Pd(PPh) vs. PdCl). Use DFT calculations to map transition states and identify electronic effects (e.g., chlorine’s inductive impact on C-5 reactivity) .
- Data Interpretation : Contrast experimental regioselectivity ratios with computational predictions to refine mechanistic models .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., photochemical transformations)?
- Methodology : Use molecular docking or MD simulations to model excited-state behavior. Validate with UV-vis spectroscopy and transient absorption studies to correlate computational predictions with experimental outcomes .
- Limitations : Address discrepancies between predicted and observed reaction pathways by adjusting basis sets (e.g., B3LYP/6-31G*) or solvation models .
Q. If studies report conflicting data on the stability of this compound under acidic conditions, what methodological approaches can resolve these discrepancies?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with pH-controlled buffers. Use LC-MS to track degradation products (e.g., hydrolysis to thiol derivatives) and compare degradation kinetics across studies .
- Root-Cause Analysis : Investigate differences in experimental setups (e.g., oxygen exclusion, light exposure) using factorial design experiments .
Q. How do solvent effects and catalyst choice influence the regioselectivity of this compound in cross-coupling reactions?
- Methodology : Screen solvents (e.g., DMF vs. THF) and ligands (e.g., biphenyl vs. tricyclohexylphosphine) in Pd-catalyzed reactions. Use multivariate analysis (e.g., PCA) to isolate solvent polarity and coordinating ability as key variables .
- Data Presentation : Create 3D surface plots to visualize interactions between solvent/catalyst variables and regioselectivity outcomes .
Methodological Frameworks
- Research Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses, ensuring alignment with gaps in thiazole chemistry .
- Literature Review : Use structured searches in SciFinder or Reaxys with keywords like "this compound AND synthesis" or "thiazole reactivity," filtered by publication date (post-2015) and impact factor .
- Data Validation : Follow CONSORT-EHEALTH guidelines for reporting analytical reproducibility, including raw data deposition in repositories like Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
